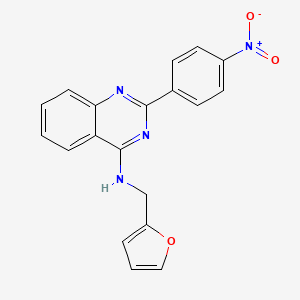

![molecular formula C18H24N4O2S B5547223 1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spiro compounds often involves multi-step chemical reactions that yield complex structures with unique properties. An example includes the efficient synthesis of 1-Thia-5-azaspiro[5.5]undec-2-ene, which demonstrates the methodology for creating spiro structures with potential for further functionalization (Shaker et al., 2011). Such processes are essential for constructing the core spiro framework found in the compound of interest.

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their cyclic systems connected through a single spiro atom. The structure of derivatives like 1,5-dioxaspiro[5.5]undecane shows the complexity and diversity of spiro compounds, often confirmed through crystallography and quantum chemical computations (Zeng, Wang, & Zhang, 2021). Understanding the molecular structure is crucial for predicting the reactivity and interaction of these compounds with biological targets.

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions, including cyclization and functionalization, to produce new compounds with different properties. For instance, reactions of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides highlight the versatility of spiro compounds in synthesizing new heterocyclic systems (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015). These reactions contribute to the compound's chemical properties, influencing its potential applications.

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. For example, the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety provide insights into the stability and reactivity of spiro compounds under different conditions (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of spiro compounds, including reactivity, potential for substitution reactions, and stability, are influenced by their complex structures. Studies on compounds such as 1,7-dioxaspiro[5.5]undec-4-enes highlight the synthetic routes and reactivity patterns that can be expected for the compound , providing a foundation for understanding its interactions and transformations (Whitby & Kocieński, 1987).

Applications De Recherche Scientifique

Analgesic Activity of Spiro Heterocycles

Studies have shown that spiro heterocycles exhibit significant analgesic activity in various assays. The analgesic properties of these compounds are mainly associated with the 2-amino-1,3-thiazine ring system. Additionally, modifications to the spiroannulated ether ring contribute to the observed activity, demonstrating the potential of these compounds in developing new analgesic drugs (Cohen, Banner, & Lopresti, 1978).

Antimicrobial and Surface Activities

Compounds derived from related structures have shown promising antimicrobial activities. For instance, heterocyclic derivatives synthesized from ethyl cyanoacetate exhibited antimicrobial and surface activities, highlighting their potential as nonionic surface active agents (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Antiulcer Agents

The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position has been explored for their potential as antisecretory and cytoprotective antiulcer agents. Though these compounds did not exhibit significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting a pathway for the development of new antiulcer medications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Anticancer Activities

Research into the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. Some synthesized compounds have shown promising antimicrobial activity against Staphylococcus aureus, indicating potential applications in anticancer research (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Anti-HIV Agents

Derivatives of the compound class have been investigated for their anti-HIV properties. The structure-activity relationship study of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives led to the development of more potent anti-HIV agents, demonstrating the potential of these compounds in the fight against HIV (Mizuhara, Oishi, Ohno, Shimura, Matsuoka, & Fujii, 2012).

Propriétés

IUPAC Name |

N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1,9-dioxaspiro[5.5]undecan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-6-20-16(21-7-1)17-22-15(13-25-17)2-8-19-14-3-9-24-18(12-14)4-10-23-11-5-18/h1,6-7,13-14,19H,2-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRVZLLEKJVZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1NCCC3=CSC(=N3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)